N-t-Boc-L-serine Allyl Ester
Overview
Description
N-t-Boc-L-serine Allyl Ester is a compound widely used in peptide synthesis and organic synthesis. It acts as a protecting group for serine, shielding the amino acid from chemical reactions that may compromise its stability or functionality. Derived from L-serine, an essential amino acid found in proteins and peptides, this compound facilitates peptide ligation and cyclization, and is also employed in the synthesis of non-peptide compounds such as small molecules, polymers, and bioconjugates .
Scientific Research Applications
N-t-Boc-L-serine Allyl Ester has a wide range of scientific research applications, including:
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of polymers, bioconjugates, and other non-peptide compounds.
Mechanism of Action
Target of Action
N-t-Boc-L-serine Allyl Ester is primarily used in peptide synthesis and organic synthesis . Its primary target is the amino acid serine . By acting as a protecting group for serine, it shields the amino acid from chemical reactions that may compromise its stability or functionality .
Mode of Action
The compound works by acting as a protecting group for serine . This means it binds to serine and shields it from chemical reactions that could alter its stability or functionality . This protection allows serine to maintain its role in protein synthesis and other biochemical processes without being compromised .
Biochemical Pathways
This compound is derived from L-serine, an essential amino acid found in proteins and peptides . It facilitates peptide ligation and peptide cyclization . Its use in synthesis can create peptide structures containing unnatural amino acids and peptide conjugates . Furthermore, it finds utility in the synthesis of non-peptide compounds, such as small molecules, polymers, and bioconjugates .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides and other organic compounds . By protecting serine, it ensures the integrity of this amino acid in the final peptide structure . Additionally, the allyl ester group in this compound facilitates the introduction of functional groups into peptides, such as aldehydes, ketones, and alcohols .
Safety and Hazards
Future Directions
The synthesis of N-protected amino esters like “N-t-Boc-L-serine Allyl Ester” through Buchwald–Hartwig amination represents a promising direction for future research . The ability to create functionally and structurally diverse amino ester molecules could have significant implications for peptide synthesis and organic synthesis .
Biochemical Analysis
Biochemical Properties
N-t-Boc-L-serine Allyl Ester acts as a protecting group for serine, shielding the amino acid from chemical reactions that may compromise its stability or functionality . It facilitates peptide ligation, peptide cyclization, and the creation of peptide structures containing unnatural amino acids and peptide conjugates .
Cellular Effects
Its role as a protecting group for serine suggests it may influence cell function by affecting the stability and functionality of serine-containing proteins and peptides .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protecting group for serine . It shields serine from chemical reactions during peptide synthesis, thereby preserving the integrity of serine-containing proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-t-Boc-L-serine Allyl Ester is synthesized through a series of chemical reactions involving L-serine. The process typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by esterification with allyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-t-Boc-L-serine Allyl Ester undergoes various types of chemical reactions, including:
Oxidation: The allyl ester group can be oxidized to form aldehydes or ketones.
Reduction: The ester group can be reduced to alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, alcohols, and substituted serine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-t-Boc-L-serine Allyl Ester include:
- N-Boc-L-serine Methyl Ester
- N-Boc-L-serine Benzyl Ester
- N-Boc-L-threonine Allyl Ester
Uniqueness
This compound is unique due to its dual functionality as both a protecting group and a facilitator of functional group introduction. This makes it particularly valuable in the synthesis of complex peptide structures and non-peptide compounds .
Properties
IUPAC Name |
prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCJZSOZYIDKFL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463440 | |
Record name | N-t-Boc-L-serine Allyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143966-57-8 | |
Record name | N-t-Boc-L-serine Allyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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